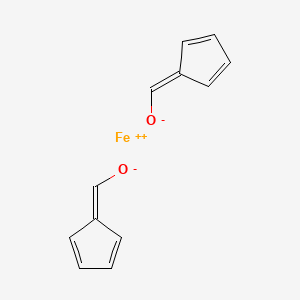
Ferrocene, 1,1'-diformyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ferrocene, 1,1’-diformyl- is an organometallic compound consisting of two cyclopentadienyl rings bound to a central iron atom, with each ring bearing a formyl group at the 1-position This compound is a derivative of ferrocene, which is known for its stability and unique electronic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ferrocene, 1,1’-diformyl- typically involves the formylation of ferrocene. One common method is the Vilsmeier-Haack reaction, where ferrocene reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions . The reaction proceeds as follows:
- Ferrocene is dissolved in an inert solvent like dichloromethane.
- DMF and POCl3 are added to the solution, initiating the formylation reaction.
- The reaction mixture is stirred at a specific temperature, usually around 0°C to room temperature.
- After completion, the product is isolated and purified using techniques like column chromatography.
Industrial Production Methods
Industrial production of ferrocene, 1,1’-diformyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification steps may include recrystallization and distillation to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ferrocene, 1,1’-diformyl- undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4).
Substitution: The formyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the formyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium at elevated temperatures.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Nucleophiles like amines or hydrazines in the presence of a base.
Major Products Formed
Oxidation: 1,1’-dicarboxyferrocene.
Reduction: 1,1’-dihydroxyferrocene.
Substitution: Various substituted ferrocenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ferrocene, 1,1’-diformyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organometallic compounds and polymers.
Biology: Investigated for its potential as a redox-active agent in biological systems.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials, including electrochemical sensors and catalysts.
Mecanismo De Acción
The mechanism by which ferrocene, 1,1’-diformyl- exerts its effects is primarily through its redox activity. The compound can undergo reversible oxidation and reduction, making it a valuable redox mediator. In biological systems, it can generate reactive oxygen species (ROS) through Fenton-like reactions, which can induce oxidative stress in cells . This property is exploited in its anticancer and antimicrobial applications.
Comparación Con Compuestos Similares
Similar Compounds
Ferrocene: The parent compound, known for its stability and aromaticity.
Acetylferrocene: A derivative with acetyl groups instead of formyl groups.
Ruthenocene: A similar compound with ruthenium instead of iron.
Uniqueness
Ferrocene, 1,1’-diformyl- is unique due to the presence of two formyl groups, which enhance its reactivity and potential for further functionalization. This makes it a versatile building block for synthesizing more complex molecules and materials.
Propiedades
Fórmula molecular |
C12H10FeO2 |
|---|---|
Peso molecular |
242.05 g/mol |
Nombre IUPAC |
cyclopenta-2,4-dien-1-ylidenemethanolate;iron(2+) |
InChI |
InChI=1S/2C6H6O.Fe/c2*7-5-6-3-1-2-4-6;/h2*1-5,7H;/q;;+2/p-2 |
Clave InChI |
LQYSDNOQNIOVFY-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=C[O-])C=C1.C1=CC(=C[O-])C=C1.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-cyano-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide](/img/structure/B12357889.png)
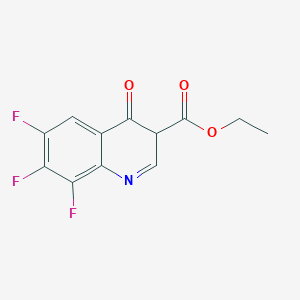
![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 3-amino-1,5-dihydro-](/img/structure/B12357906.png)
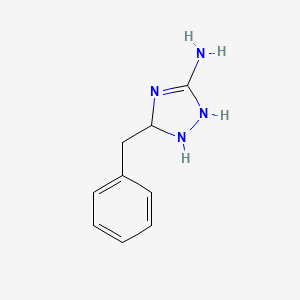
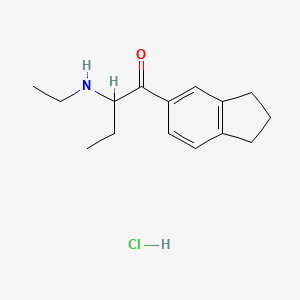
![[3-[[4-[(3-chloro-2-imino-3H-pyridin-4-yl)oxy]-3-fluorophenyl]carbamoyl]-5-(4-fluorophenyl)-4-oxopyridin-1-yl]methyl dihydrogen phosphate](/img/structure/B12357923.png)
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12357929.png)
![2-[(5-ethyl-4-methyl-6-oxo-1,3-diazinan-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12357937.png)
![[(2S,5R)-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)-2,5-dihydrofuran-2-yl]methyl benzoate](/img/structure/B12357943.png)
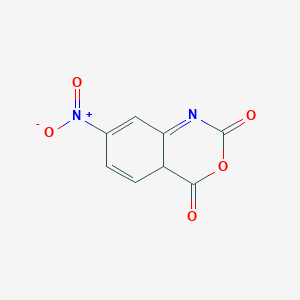
![(13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one](/img/structure/B12357972.png)

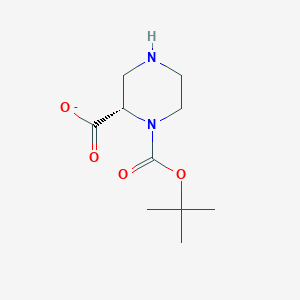
![4-[2-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamido]benzoic acid](/img/structure/B12357989.png)
